4-(3-Fluoropyrrolidin-1-yl)benzoic acid
Description
4-(3-Fluoropyrrolidin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position. This compound is of interest in medicinal chemistry due to the combined electronic effects of fluorine and the benzoic acid moiety, which may enhance bioavailability, metabolic stability, and target-binding interactions. The pyrrolidine ring introduces conformational rigidity, while fluorine modulates polarity and acidity.
Properties
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDHZDEGLWWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Fluoropyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of a fluorinated pyrrolidine moiety may enhance its biological activity, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, synthesis methods, and relevant case studies.
- Molecular Formula : C12H14FN
- Molecular Weight : 209.22 g/mol
- Structure : The compound consists of a benzoic acid core with a pyrrolidine ring substituted by a fluorine atom. This configuration is believed to influence its lipophilicity and binding affinity to biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Interaction with Receptors and Enzymes
Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, its potential as an inhibitor of monoacylglycerol lipase (MAGL) has been explored, which is significant for modulating endocannabinoid signaling pathways .
2. Pharmacological Applications
The compound has shown promise in pharmacological applications, particularly in:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions like anxiety or depression.
- Pain Management : The interaction with pain-related pathways indicates that it could serve as an analgesic.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Key methods include:
- Nucleophilic Substitution Reactions : Utilizing fluorinated precursors to introduce the pyrrolidine moiety onto the benzoic acid framework.
- Coupling Reactions : Employing coupling reagents to facilitate the formation of the desired amide bonds between the benzoic acid and pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms of action of this compound:
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity scores (based on ) are summarized below:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 4-(3-Fluoropyrrolidin-1-yl)benzoic acid | Not provided | Reference | Fluorine at pyrrolidine 3-position |
| 3-(Pyrrolidin-1-yl)benzoic acid | 134690-32-7 | 0.98 | Pyrrolidine substituent at benzene 3-position |
| 4-(Piperidin-1-yl)benzoic acid | 2914-69-4 | 0.93 | Piperidine ring (6-membered) vs pyrrolidine |
| 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 1021243-16-2 | Not scored | Fluorine at benzene 3-position |
| (R)-4-(3-Hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid HCl | 17762-90-2 | Not scored | Hydroxy group on pyrrolidine + methylene linker |
Key Observations :
- Substituent Position : The target compound differs from 3-(pyrrolidin-1-yl)benzoic acid in the placement of the pyrrolidine ring (benzene 4- vs 3-position) .
- Fluorine Placement: The fluorine atom on the pyrrolidine ring (target compound) vs. the benzene ring (3-fluoro-4-(pyrrolidin-1-yl)benzoic acid) significantly impacts electronic properties.
Electronic and Physicochemical Properties
- Acidity: The benzoic acid group (pKa ~4.2) is influenced by adjacent substituents. Fluorine on the pyrrolidine may slightly lower the pKa compared to non-fluorinated analogs due to inductive effects.
- Lipophilicity : Fluorine increases lipophilicity (logP) compared to hydroxylated analogs like (R)-4-(3-hydroxy-pyrrolidin-1-ylmethyl)-benzoic acid hydrochloride, which is more polar .
- Solubility : Piperidine-containing analogs (e.g., 4-(piperidin-1-yl)benzoic acid) may exhibit higher aqueous solubility than pyrrolidine derivatives due to reduced ring strain and increased hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
